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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization

of Saccharomyces cerevisiae strains lacking the glutathione exchangers Gex1 and Gex2. The

protocols detailed below outline the sequential gene knockout of GEX1 and GEX2 using a

PCR-based homologous recombination strategy, followed by verification and phenotypic

analysis.

Introduction to Gex1 and Gex2
Gex1 and its paralog Gex2 are members of the major facilitator superfamily of transporters in

Saccharomyces cerevisiae.[1][2] They function as glutathione exchangers, with Gex1 being

localized primarily to the vacuolar membrane and to a lesser extent, the plasma membrane.[1]

[2][3] These proteins play a crucial role in maintaining pH and redox homeostasis, as well as in

the response to oxidative stress.[1][2] The expression of both GEX1 and GEX2 is induced

under iron-depleted conditions and is regulated by the iron-responsive transcription factor Aft2.

[1][3]

The deletion of both GEX1 and GEX2 results in a viable yeast strain with distinct phenotypic

characteristics, most notably the intracellular accumulation of glutathione and hypersensitivity

to oxidative stress.[4] This double knockout strain serves as a valuable tool for studying

glutathione transport, redox regulation, and the cellular response to various stressors, making it

relevant for drug development and toxicology studies.
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Quantitative Phenotypic Data
The following tables summarize key quantitative data comparing the wild-type (WT) strain to

the gex1Δ gex2Δ double knockout strain.

Table 1: Intracellular Glutathione Levels

Strain Condition
Total Intracellular
Glutathione
(nmol/mg protein)

GSH:GSSG Ratio

Wild-Type No Cadmium ~15 13:1

gex1Δ gex2Δ No Cadmium ~25 14:1

Wild-Type 1 µM Cadmium ~20 Not specified

gex1Δ gex2Δ 1 µM Cadmium ~20 5.5:1

Data synthesized from Dhaoui et al., 2011.[4]

Table 2: Sensitivity to Oxidative Stress (H₂O₂)

Strain H₂O₂ Concentration Phenotype

gex1Δ gex2Δ Spot assay on solid media Hypersensitive

Gex1 Overexpression Spot assay on solid media Resistant

Data synthesized from Dhaoui et al., 2011.[4] For a spot assay, typically 1 mM H₂O₂ can be

used to observe sensitivity differences on solid YNB plates.[5]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular role of Gex1 and the experimental workflow for

creating the double knockout strain.
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Caption: Role of Gex1 in Glutathione Homeostasis and Stress Response.
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Step 1: Create gex1Δ Single Knockout

Step 2: Create gex2Δ in gex1Δ background

PCR Amplify KanMX Cassette
with GEX1 homology flanks
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Caption: Workflow for generating gex1Δ gex2Δ double knockout yeast.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15616774?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Generation of Knockout Cassettes by PCR

This protocol describes the generation of a linear DNA fragment containing a selectable marker

flanked by sequences homologous to the target gene locus. This is a standard method for gene

disruption in yeast.[6][7]

Primer Design: Design two 60-80 base pair primers for each gene to be deleted (GEX1 and

GEX2).

Forward Primer: The 5' end should contain ~40-60 bp of sequence identical to the region

immediately upstream of the start codon of the target gene. The 3' end should contain ~20

bp of sequence that anneals to the 5' end of the selectable marker cassette (e.g., KanMX).

Reverse Primer: The 5' end should contain ~40-60 bp of sequence identical to the reverse

complement of the region immediately downstream of the stop codon of the target gene.

The 3' end should contain ~20 bp of sequence that anneals to the 3' end of the selectable

marker cassette.

PCR Amplification:

Set up a standard 50 µL PCR reaction.

Template DNA: Use a plasmid containing the desired selectable marker (e.g., pFA6a-

KanMX4 for G418 resistance, or pFA6a-hphMX4 for Hygromycin B resistance). Use

approximately 10-50 ng of plasmid DNA.

Primers: Use the designed forward and reverse primers at a final concentration of 0.5 µM

each.

PCR Program:

Initial Denaturation: 95°C for 3 minutes.

30-35 cycles of:

Denaturation: 95°C for 30 seconds.
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Annealing: 55°C for 30 seconds.

Extension: 72°C for 1 minute per kb of cassette length.

Final Extension: 72°C for 5 minutes.

Verification and Purification:

Run 5 µL of the PCR product on a 1% agarose gel to confirm the correct size.

Purify the remaining PCR product using a standard PCR purification kit. Elute in sterile

water. The purified DNA is now ready for transformation.

Protocol 2: High-Efficiency Yeast Transformation (Lithium Acetate Method)

This protocol is a widely used method for introducing DNA into yeast cells.[4][8][9]

Prepare Yeast Culture:

Inoculate a single colony of the desired yeast strain (wild-type for the first knockout, gex1Δ

for the second) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.

Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Prepare Competent Cells:

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Discard the supernatant and wash the cells with 25 mL of sterile water.

Resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc).

Transfer the cell suspension to a microfuge tube and pellet the cells at 13,000 x g for 30

seconds.

Remove the supernatant and resuspend the cells in 400 µL of 100 mM LiAc. The cells are

now competent.
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Transformation:

In a new microfuge tube, mix the following in order:

240 µL of 50% (w/v) PEG 3350.

36 µL of 1.0 M LiAc.

10 µL of single-stranded carrier DNA (10 mg/mL, boiled for 5 min and chilled on ice

immediately before use).

~1 µg of purified PCR knockout cassette (in ≤ 74 µL of water).

Add 50 µL of the competent cell suspension to the transformation mix.

Vortex thoroughly for 1 minute.

Incubate at 30°C for 30 minutes.

Heat shock at 42°C for 15-20 minutes.

Plating:

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.

Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., YPD + 200 µg/mL

G418 for KanMX, or YPD + 300 µg/mL Hygromycin B for hphMX).

Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 3: Verification of Gene Knockout by Colony PCR

This protocol confirms the correct integration of the knockout cassette at the target locus.[7][10]

Primer Design for Verification:
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Confirmation Primer A: Design a primer that anneals to the genomic region upstream of

the 5' homology region used for the knockout cassette.

Confirmation Primer B: Design a primer that anneals within the selectable marker cassette

(e.g., within the KanMX or hphMX gene).

Confirmation Primer C: Design a primer that anneals to the genomic region downstream of

the 3' homology region.

Confirmation Primer D: A second primer that anneals within the selectable marker, reading

outwards towards the 3' genomic region.

Wild-Type Check: Use a pair of primers that anneal within the coding sequence of the

target gene (GEX1 or GEX2). This reaction should only produce a product in the wild-type

strain.

Prepare Genomic DNA Template (Quick Method):

Pick a single yeast colony from the selective plate with a sterile pipette tip.

Suspend the cells in 20 µL of 20 mM NaOH.

Heat the suspension at 95°C for 10 minutes.

Centrifuge at 13,000 x g for 1 minute.

Use 1 µL of the supernatant as the template for the PCR reaction.[2]

PCR for Verification:

Set up separate PCR reactions for each primer pair (A+B, C+D, and the wild-type check

pair).

Use wild-type genomic DNA as a control.

Run a standard PCR program, adjusting the extension time based on the expected

product size.
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Analysis:

Analyze the PCR products on a 1% agarose gel.

A correct knockout will yield a product of the expected size with primer pairs A+B and

C+D, and no product with the wild-type check primers.

The wild-type control should show the opposite result.

Sequential Knockout Strategy
To create the gex1Δ gex2Δ double knockout, a sequential gene deletion approach is necessary,

utilizing two different selectable markers.[1][11]

First Knockout (gex1Δ):

Follow Protocols 1-3 to delete the GEX1 gene in a wild-type yeast strain using a knockout

cassette containing the KanMX marker, which confers resistance to the antibiotic G418.

Select successful transformants on YPD plates containing G418.

Verify the gex1Δ::KanMX strain by colony PCR.

Second Knockout (gex2Δ):

Use the verified gex1Δ::KanMX strain as the parent strain for the second transformation.

Follow Protocol 1 to create a knockout cassette for the GEX2 gene, this time using a

different selectable marker, such as hphMX, which confers resistance to Hygromycin B.

Transform the gex1Δ::KanMX strain with the gex2Δ::hphMX cassette following Protocol 2.

Select for double knockouts on YPD plates containing both G418 and Hygromycin B.

Verify the final gex1Δ::KanMX gex2Δ::hphMX strain by colony PCR, using verification

primers specific for both the GEX1 and GEX2 loci.
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By following these detailed protocols, researchers can reliably generate and verify gex1Δ

gex2Δ double knockout yeast strains for use in a wide range of studies related to cellular

metabolism, stress response, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15616774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

